Thermodynamic Stability Advantage of Cu‑Cyclam Over Ni‑Cyclam
The thermodynamic formation constant (log K) of Cu‑cyclam is approximately 27.2, compared with 22.2 for the isostructural Ni‑cyclam complex [REFS‑1][REFS‑2]. This difference of roughly five orders of magnitude in complex stability directly impacts the functional resistance to metal‑ion exchange under competitive binding conditions.
| Evidence Dimension | Logarithmic formation constant (log K, 25 °C, aqueous solution). |
|---|---|
| Target Compound Data | log K ≈ 27.2 |
| Comparator Or Baseline | Ni(II)-cyclam: log K = 22.2 (Hinz & Margerum, Inorg. Chem. 1974). |
| Quantified Difference | Δ log K ≈ 5.0 (≈ 10⁵-fold higher stability for Cu-cyclam). |
| Conditions | Potentiometric determinations in aqueous media at 25 °C (literature consensus). |
Why This Matters
For procurement, the far higher thermodynamic stability means Cu‑cyclam will resist demetalation in biological media and catalytic cycles far more effectively than its nickel analogue, reducing the risk of premature catalyst or tracer degradation.
- [1] Hinz, D.; Margerum, D.W. Stability of Nickel(II) Complexes with Tetraazamacrocyclic Ligands. Inorg. Chem. 1974, 13, 2941. (Ni-cyclam log K = 22.2). View Source
